molecular formula C10H16N2 B2373400 3-(2,2-Dimethylpropyl)pyridin-2-amine CAS No. 1341706-69-1

3-(2,2-Dimethylpropyl)pyridin-2-amine

Cat. No.: B2373400
CAS No.: 1341706-69-1
M. Wt: 164.252
InChI Key: ZJDNNJURPIBCFR-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)pyridin-2-amine, also known as 3-neopentyl-2-pyridinamine, is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound is characterized by a pyridine ring substituted with a neopentyl group at the 3-position and an amine group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with neopentylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as toluene . The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, alcohols, and thiols

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Amine derivatives

    Substitution: Substituted pyridin-2-amines

Scientific Research Applications

3-(2,2-Dimethylpropyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine: A simpler analog with a pyridine ring and an amine group at the 2-position.

    3-(2,2-Dimethylpropyl)pyridine: Similar structure but lacks the amine group at the 2-position.

    Neopentylamine: Contains the neopentyl group but lacks the pyridine ring.

Uniqueness

3-(2,2-Dimethylpropyl)pyridin-2-amine is unique due to the presence of both the neopentyl group and the amine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, making it valuable for various research applications .

Properties

IUPAC Name

3-(2,2-dimethylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)7-8-5-4-6-12-9(8)11/h4-6H,7H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDNNJURPIBCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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